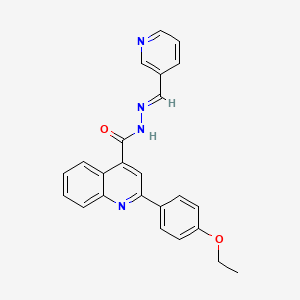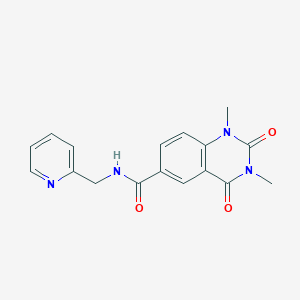
1-(3-Naphthalen-2-yloxypropyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Naphthalen-2-yloxypropyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a naphthalene moiety via a propyl linker. This structure combines the properties of both pyrrolidine and naphthalene, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Naphthalen-2-yloxypropyl)pyrrolidine typically involves the reaction of 3-chloropropyl naphthalene with pyrrolidine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Naphthalen-2-yloxypropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
1-(3-Naphthalen-2-yloxypropyl)pyrrolidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Naphthalen-2-yloxypropyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Naphthalene Derivatives: Compounds such as naphthoquinones and dihydronaphthalenes have related chemical properties and reactivity.
Uniqueness: 1-(3-Naphthalen-2-yloxypropyl)pyrrolidine is unique due to its combined structural features of both pyrrolidine and naphthalene, which confer distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
1-(3-naphthalen-2-yloxypropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-7-16-14-17(9-8-15(16)6-1)19-13-5-12-18-10-3-4-11-18/h1-2,6-9,14H,3-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCZFVPLYDJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
![1-[(2,4-Difluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5168538.png)
![N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![1-[3-(4-Nitrophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B5168548.png)
![3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5168558.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)

![N'-[2-(2-CHLOROPHENYL)ETHYL]-N-(2-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B5168569.png)
![2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B5168571.png)
![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)
![2,6-bis(3,4-dimethylphenyl)-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5168599.png)
